molecular formula C12H9F3O4 B2913378 Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate CAS No. 896732-44-8

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate

Cat. No.: B2913378
CAS No.: 896732-44-8
M. Wt: 274.195
InChI Key: VSPBCKIJXZTQPA-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H9F3O4 and a molecular weight of 274.19 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with an ethyl ester group at the 2-position and a trifluoromethoxy group at the 5-position. It is a solid at ambient temperature and is used in various chemical and pharmaceutical research applications .

Preparation Methods

The synthesis of Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and ethyl acetoacetate.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to improve yield and purity.

Chemical Reactions Analysis

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 5-(trifluoromethoxy)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O4/c1-2-17-11(16)10-6-7-5-8(19-12(13,14)15)3-4-9(7)18-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBCKIJXZTQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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